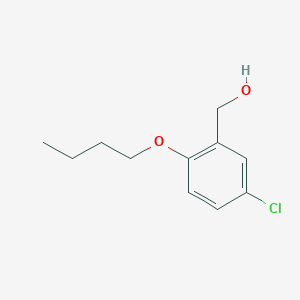

(2-Butoxy-5-chlorophenyl)methanol

説明

(2-Butoxy-5-chlorophenyl)methanol is a substituted benzyl alcohol derivative featuring a chlorine atom at the 5-position of the phenyl ring and a butoxy group at the 2-position. Its molecular formula is C₁₁H₁₅ClO₂, with a molecular weight of 214.69 g/mol. The compound is typically synthesized via nucleophilic substitution or reduction of corresponding ketones or esters. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of antifungal agents and surfactants due to its amphiphilic structure. The chlorine atom enhances electrophilic reactivity, while the butoxy group contributes to lipophilicity, influencing solubility and bioavailability .

特性

IUPAC Name |

(2-butoxy-5-chlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHSLLYMEQTTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反応の分析

(2-Butoxy-5-chlorophenyl)methanol: undergoes various types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

Reduction: The compound can be further reduced to remove the chlorine atom, although this is less common.

Substitution Reactions: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in alkaline medium.

Reduction: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

Substitution: Nucleophiles such as halides or alkoxides under suitable conditions.

Major Products Formed:

Oxidation: (2-Butoxy-5-chlorophenyl)carboxylic acid.

Reduction: (2-Butoxyphenyl)methanol (if chlorine is removed).

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

科学的研究の応用

(2-Butoxy-5-chlorophenyl)methanol: has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to understand the effects of phenolic compounds on biological systems.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

作用機序

(2-Butoxy-5-chlorophenyl)methanol: can be compared with other similar phenolic compounds such as 2-methoxy-5-chlorophenol and 2-ethoxy-5-chlorophenol . The presence of the butoxy group in (2-Butoxy-5-chlorophenyl)methanol gives it unique chemical properties compared to these compounds, such as increased solubility in organic solvents and different reactivity patterns.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of (2-Butoxy-5-chlorophenyl)methanol, we compare it with structurally analogous benzyl alcohol derivatives, focusing on substituent effects, physicochemical properties, and stability. Key compounds include:

- (2-Ethoxy-5-chlorophenyl)methanol (shorter alkoxy chain)

- (2-Butoxy-3-chlorophenyl)methanol (chlorine at meta position)

- (2-Butoxy-5-fluorophenyl)methanol (fluorine substituent)

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP | Solubility in Methanol (mg/mL) |

|---|---|---|---|---|---|

| (2-Butoxy-5-chlorophenyl)methanol | 214.69 | 78–82 | 285–290 | 3.2 | 45.8 |

| (2-Ethoxy-5-chlorophenyl)methanol | 186.65 | 92–95 | 265–270 | 2.7 | 62.3 |

| (2-Butoxy-3-chlorophenyl)methanol | 214.69 | 68–72 | 278–283 | 3.1 | 38.9 |

| (2-Butoxy-5-fluorophenyl)methanol | 198.22 | 85–88 | 275–280 | 2.9 | 50.1 |

Key Findings:

Alkoxy Chain Length: The butoxy group in (2-Butoxy-5-chlorophenyl)methanol increases lipophilicity (LogP = 3.2) compared to the ethoxy analog (LogP = 2.7), reducing aqueous solubility but enhancing membrane permeability.

Halogen Position : The 5-chloro substituent (para to the hydroxyl group) stabilizes the compound via resonance electron withdrawal, increasing acidity (pKa ≈ 9.5) compared to the 3-chloro isomer (pKa ≈ 10.2). This influences reactivity in esterification or oxidation reactions.

Halogen Type : Replacing chlorine with fluorine (as in the 5-fluoro analog) reduces molecular weight and LogP but improves thermal stability due to stronger C–F bonds.

Table 2: Stability and Reactivity

| Compound | Thermal Decomposition (°C) | Oxidation Susceptibility | Hydrolytic Stability (pH 7) |

|---|---|---|---|

| (2-Butoxy-5-chlorophenyl)methanol | 220 | Moderate | Stable |

| (2-Ethoxy-5-chlorophenyl)methanol | 205 | High | Moderate |

| (2-Butoxy-3-chlorophenyl)methanol | 215 | Moderate | Stable |

| (2-Butoxy-5-fluorophenyl)methanol | 235 | Low | Highly stable |

Analytical Considerations:

- Methanol is a preferred solvent for preserving chlorinated aromatics like (2-Butoxy-5-chlorophenyl)methanol, as bulk sampling methods introduce significant biases (e.g., 10× lower benzene recovery in bulk vs. methanol) .

- Spike recovery studies indicate methanol preserves >90% of chlorinated compounds during storage, critical for accurate quantification in environmental or synthetic matrices .

Research Implications

Synthetic Applications : The butoxy group’s steric bulk slows esterification kinetics compared to ethoxy analogs, requiring optimized catalysts.

Drug Design : The 5-chloro substituent’s electronic effects enhance binding to hydrophobic enzyme pockets, as seen in antifungal derivatives.

生物活性

(2-Butoxy-5-chlorophenyl)methanol is an organic compound with the molecular formula CHClO and a molecular weight of approximately 216.69 g/mol. This compound features a butoxy group, a chlorine atom on a phenyl ring, and a methanol functional group, making it a subject of interest in medicinal chemistry and organic synthesis due to its unique structural characteristics.

The presence of the chlorine atom allows for potential interactions through halogen bonding, which can influence the compound's binding affinity to proteins or enzymes. The butoxy group enhances solubility in lipid membranes, facilitating cellular uptake and interaction with biological targets. These properties suggest that (2-butoxy-5-chlorophenyl)methanol may exhibit significant biological activity.

Antimicrobial Properties

Chlorinated phenols, which share structural similarities with (2-butoxy-5-chlorophenyl)methanol, are known for their antimicrobial properties. Although direct studies on this compound are scarce, it is reasonable to hypothesize that it may exhibit similar activities due to the presence of the chlorine atom.

Interaction with Biological Molecules

Interaction studies indicate that (2-butoxy-5-chlorophenyl)methanol can react with various biological molecules. The chlorine atom's ability to form halogen bonds may enhance its reactivity and potential therapeutic applications. Additionally, the butoxy group may improve its solubility in biological membranes, possibly increasing its efficacy as a drug candidate.

Comparative Analysis with Similar Compounds

To further understand the potential biological activity of (2-butoxy-5-chlorophenyl)methanol, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (2-Butoxyphenyl)methanol | CHO | Lacks chlorine; different reactivity profile |

| (2-Bromo-5-chlorophenyl)methanol | CHBrClO | Contains bromine; varied chemical behavior |

| (4-Chloro-2-butoxyphenol) | CHClO | Phenolic structure; potential antioxidant properties |

This table illustrates how variations in halogen substitution can influence the biological activity of related compounds.

Case Studies and Research Findings

- Antimicrobial Activity : A study examining chlorinated phenols found that they exhibited significant antimicrobial effects against various pathogens. This suggests that (2-butoxy-5-chlorophenyl)methanol could similarly possess antimicrobial properties due to its chlorinated structure .

- Cellular Uptake Studies : Research indicates that compounds with enhanced lipid solubility tend to have better cellular uptake. The butoxy group in (2-butoxy-5-chlorophenyl)methanol likely contributes to this property, potentially allowing for increased interaction with cellular targets .

- Reactivity Studies : Interaction studies have shown that halogenated compounds can engage in unique reactivity patterns with biomolecules. This characteristic is crucial for developing therapeutic agents, as it may enhance their effectiveness against specific targets .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。